

# Lerociclib phase III LEONARDA-1 results

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## Compound Focus: Lerociclib

CAS No.: 1628256-23-4

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## LEONARDA-1 Efficacy & Safety Overview

Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / p-value
<strong>Primary Endpoint</strong>			
Median PFS (Investigator)	11.07 months [1]	5.49 months [1]	HR: 0.451 (95% CI: 0.311-0.656); p = 0.000016 [1]
Median PFS (BICR)	11.93 months [2] [3]	5.75 months [2] [3]	HR: 0.353 (95% CI: 0.228-0.547); p = 0.000002 [1]
<strong>Key Secondary Endpoints</strong>			
ORR (Investigator, ITT)	23.4% [1]	8.7% [1]	-
ORR (with measurable disease)	26.9% [1]	9.9% [1]	-
Disease Control Rate (DCR)	81.8% [1]	71.0% [1]	-

Parameter	Lerociclib + Fulvestrant	Placebo + Fulvestrant	Hazard Ratio (HR) / p-value
Clinical Benefit Rate (CBR)	48.2% [1]	Information missing	-
<b>Selected Subgroup PFS (HR)</b>			
Primary Endocrine Resistance	HR: 0.374 (95% CI: 0.182-0.769) [1] [4]		
Liver Metastasis	HR: 0.487 (95% CI: 0.297-0.796) [1] [4]		
≥4 Metastatic Sites	HR: 0.326 (95% CI: 0.160-0.665) [1] [4]		
<b>Common Adverse Events (Grade ≥3)</b>			
Neutropenia (Any Grade)	46.7% (Grade 3), 5.1% (Grade 4) [2] [4]	Information missing	-
Diarrhea (Grade ≥3)	0% [2] [4]	Information missing	-
Treatment Discontinuation due to AE	0.7% [3] [4]	Information missing	-

## Mechanistic Advantages & Safety Profile

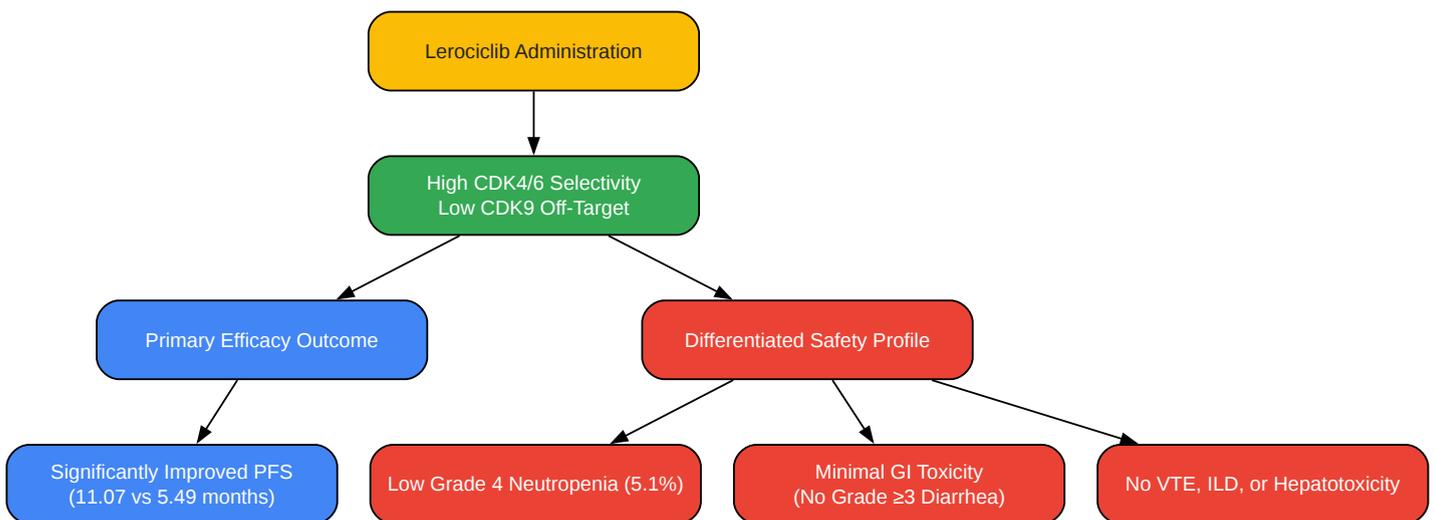
**Lerociclib's** clinical performance is rooted in its distinctive pharmacological design, which offers a potentially improved therapeutic index.

- **High Kinase Selectivity:** **Lerociclib** is a highly selective oral CDK4/6 inhibitor. Its unique tricyclic and spiro-ring structure results in **potent inhibition of CDK4** (IC<sub>50</sub> of 1 nM) with minimal off-target

activity [2] [3]. In contrast, palbociclib inhibits 3 kinases and abemaciclib inhibits over 50 kinases, which is linked to a broader range of side effects [3].

- **Minimal CDK9 Inhibition:** Unlike some other CDK4/6 inhibitors, **lerociclib** exerts no functional inhibition of CDK9. Since CDK9 inhibition is associated with gastrointestinal toxicity and other side effects, this characteristic contributes to its favorable GI safety profile (e.g., no Grade  $\geq 3$  diarrhea) [2] [3].
- **Favorable Safety and Tolerability:** The LEONARDA-1 trial confirmed a manageable safety profile. Key differentiators include a **low rate of Grade 4 neutropenia (5.1%)**, no febrile neutropenia, and no reported cases of venous thromboembolism (VTE), interstitial lung disease (ILD), or significant hepatotoxicity [2] [4]. This profile allows for **continuous dosing** without the need for treatment holidays and reduces the requirement for intensive monitoring [2].

The diagram below illustrates how **lerociclib's** high selectivity for CDK4/6 leads to its clinical efficacy and reduced side effects.



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## Detailed Experimental Protocol: LEONARDA-1

For research and development professionals, here are the key methodological details of the phase III LEONARDA-1 trial.

- **Trial Design:** LEONARDA-1 (NCT05054751) was a **randomized, double-blind, placebo-controlled Phase III study** designed to evaluate the efficacy and safety of **lerociclib** plus fulvestrant in patients with HR+/HER2– locally advanced or metastatic breast cancer who had relapsed or progressed on prior endocrine therapy [1] [5].
- **Patient Population:** The trial enrolled 275 patients in China, randomizing them in a 1:1 ratio. The population was considered representative of real-world practice, including high-risk patients: 63.3% had visceral metastases, 37.8% had liver metastases, 25.5% had primary endocrine resistance, and 74.5% had secondary endocrine resistance [1] [3].
- **Intervention and Dosing:**
  - **Experimental Arm:** **Lerociclib** 150 mg administered orally twice daily on a continuous dosing schedule, plus fulvestrant [1] [4].
  - **Control Arm:** Matching placebo plus fulvestrant [1].
- **Primary and Secondary Endpoints:**
  - **Primary Endpoint:** **Investigator-assessed Progression-Free Survival (PFS)** [1].
  - **Key Secondary Endpoints:** Included PFS assessed by a Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical Benefit Rate (CBR), Overall Survival (OS), safety, and tolerability [1].
- **Statistical Analysis:** The study was powered to detect a significant improvement in PFS. The hazard ratio (HR) and 95% confidence interval (CI) were calculated using a Cox proportional hazards model. The pre-specified statistical significance was met with a p-value of 0.000016 for the primary endpoint [1].

## Interpretation and Context for Professionals

- **Positioning Among CDK4/6 Inhibitors:** **Lerociclib**'s efficacy (PFS HR of 0.451) is comparable to other approved CDK4/6 inhibitors in similar settings [2]. Its key differentiator lies in its **optimized safety and tolerability profile**, which may lead to better adherence and quality of life, and lower management costs [2] [3].
- **Relevance for Drug Development:** The success of **lerociclib** underscores the value of **improved kinase selectivity** in drug design to enhance the therapeutic window. Its clinical profile addresses an unmet need for a highly effective CDK4/6 inhibitor with a lower burden of severe hematological and gastrointestinal toxicities [3].
- **Clinical Application:** Based on the positive results from LEONARDA-1 and the LEONARDA-2 (first-line) trial, **lerociclib** received approval in China in May 2025 for use with an aromatase inhibitor or fulvestrant in adults with HR+/HER2– locally advanced or metastatic breast cancer, providing a comprehensive treatment option across lines of therapy [2].

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## References

1. Lerociclib plus fulvestrant in patients with HR+/HER2- ... [nature.com]
2. Professor Yueyin Pan: Lerociclib Officially Approved in China ... [mediamedic.co]
3. Lerociclib Brings a New CDK4/6i Option for Breast Cancer ... [mediamedic.co]
4. The research data of Lerociclib(GB491) was published on ... [genorbio.com]
5. Lerociclib plus fulvestrant in patients with HR+/HER2- ... [pubmed.ncbi.nlm.nih.gov]

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